alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol
Overview
Description
Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol is an organic compound characterized by the presence of cyclopropylmethyl groups attached to a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol can be achieved through several methods. One common approach involves the Claisen-Schmidt reaction, which is a condensation reaction between aldehydes and carbonyl compounds. This reaction can be carried out under solvent-free conditions using solid sodium hydroxide as a catalyst . The reaction typically yields high quantities of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Claisen-Schmidt reactions, optimized for high yield and efficiency. The use of microwave irradiation and lanthanide amides as catalysts has been explored to enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl alcohol moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce cyclopropylmethyl derivatives.
Scientific Research Applications
Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol can be compared with other similar compounds, such as:
Alpha,alpha-bis(tert-butyl)-benzyl alcohol: This compound has tert-butyl groups instead of cyclopropylmethyl groups, leading to different reactivity and applications.
Alpha,alpha-bis(phenyl)-benzyl alcohol:
The uniqueness of this compound lies in its cyclopropylmethyl groups, which impart distinct steric and electronic effects, influencing its reactivity and applications.
Properties
IUPAC Name |
1,3-dicyclopropyl-2-phenylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c16-15(10-12-6-7-12,11-13-8-9-13)14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUYFCDDVJGLQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CC2CC2)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704531 | |
Record name | 1,3-Dicyclopropyl-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92654-59-6 | |
Record name | 1,3-Dicyclopropyl-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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